molecular formula C8H6F3N B13064356 4,6,7-trifluoro-2,3-dihydro-1H-indole

4,6,7-trifluoro-2,3-dihydro-1H-indole

Cat. No.: B13064356
M. Wt: 173.13 g/mol
InChI Key: HZCUMACOTFAKBU-UHFFFAOYSA-N
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Description

4,6,7-Trifluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative with the molecular formula C8H6F3N and a molecular weight of 173.14 g/mol . This compound is characterized by the presence of three fluorine atoms at positions 4, 6, and 7 on the indole ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-2,3-dihydro-1H-indole typically involves the reaction of appropriately substituted anilines with fluorinating agents. One common method includes the use of fluorinated aniline derivatives and subsequent cyclization reactions . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated synthesis and high-throughput screening can also optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trifluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated indole derivatives with varied functional groups, which can be further utilized in different applications .

Scientific Research Applications

4,6,7-Trifluoro-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4,6,7-trifluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and electrophilicity , allowing it to interact with biological membranes and enzymes more effectively. This compound can modulate various biochemical pathways , leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4,6,7-trifluoro-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and dihydro structure , which confer distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and reactivity , making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

4,6,7-trifluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H6F3N/c9-5-3-6(10)7(11)8-4(5)1-2-12-8/h3,12H,1-2H2

InChI Key

HZCUMACOTFAKBU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC(=C2F)F)F

Origin of Product

United States

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